molecular formula C12H18N2O3 B13012849 tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13012849
M. Wt: 238.28 g/mol
InChI Key: UJESFCIOGFMOQU-UHFFFAOYSA-N
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Description

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-hydroxy-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
  • tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the hydroxyl group or have different substituents on the pyridine ring.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-8-9(5-6-10(15)14-8)7-13-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

UJESFCIOGFMOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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